[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705186
InChI: InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)11-12-4-7-18-14(17)10-12/h4,7,10,13H,5-6,8-9,11H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl
Molecular Formula: C16H24ClN3O2
Molecular Weight: 325.83 g/mol

[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13705186

Molecular Formula: C16H24ClN3O2

Molecular Weight: 325.83 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H24ClN3O2
Molecular Weight 325.83 g/mol
IUPAC Name tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)11-12-4-7-18-14(17)10-12/h4,7,10,13H,5-6,8-9,11H2,1-3H3,(H,19,21)
Standard InChI Key UIXZANXHNBTNSN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) linked to a 2-chloropyridine moiety via a methylene bridge. The piperidine nitrogen is further functionalized with a tert-butyl carbamate group, which acts as a protective group for the amine. The IUPAC name, tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate, reflects this arrangement.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC16H24ClN3O2\text{C}_{16}\text{H}_{24}\text{ClN}_{3}\text{O}_{2}
Molecular Weight325.83 g/mol
IUPAC Nametert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate
SMILES NotationCC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl
InChIKeyXMNFQFTUOICRCH-UHFFFAOYSA-N

The chloro substituent at the pyridine’s 2-position introduces electronic asymmetry, influencing reactivity in nucleophilic substitution reactions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step sequences, typically starting with functionalization of the piperidine ring. A representative route includes:

  • Piperidine Functionalization: Protection of the piperidine nitrogen with a tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

  • Pyridine Coupling: Alkylation of the protected piperidine with 2-chloro-4-(chloromethyl)pyridine under basic conditions (e.g., potassium carbonate).

  • Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
1Boc anhydride, DCM, 0–25°C, 12–24 hrsExcess Boc anhydride, anhydrous conditions
22-Chloro-4-(chloromethyl)pyridine, K₂CO₃, DMF, 50–80°CSolvent polarity, reaction time (6–12 hrs)

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group may slow alkylation; elevated temperatures (50–80°C) mitigate this.

  • Byproduct Formation: Use of anhydrous dimethylformamide (DMF) minimizes hydrolysis of the carbamate.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The 2-chloropyridine moiety undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine in ethanol at reflux replaces chlorine with a morpholino group, forming derivatives for pharmacological screening.

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the piperidine amine for further functionalization. This step is pivotal in multi-step syntheses of target molecules.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s dual functionality (protected amine and reactive chloro group) makes it valuable for constructing:

  • Kinase Inhibitors: Pyridine-piperidine hybrids target ATP-binding sites in kinases.

  • Antimicrobial Agents: Chloropyridine derivatives exhibit activity against resistant bacterial strains.

Case Study: Analog Comparison

A structurally related compound, tert-butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (PubChem CID 71632489), demonstrates how pyrimidine substitution alters bioactivity. While the target compound’s 2-chloropyridine favors hydrophobic interactions, the pyrimidine analog’s nitrogen-rich ring enhances hydrogen bonding .

Future Research Directions

Expanding Synthetic Utility

  • Cross-Coupling Reactions: Explore palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the chloro position.

  • Bioconjugation: Investigate carbamate stability in prodrug designs for targeted drug delivery.

Computational Modeling

Molecular dynamics simulations could predict binding affinities of derivatives for specific protein targets, streamlining drug development.

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